5-(2-Thenoyl)-4-trifluoromethyl-1,3-thiazole
Description
5-(2-Thenoyl)-4-trifluoromethyl-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted at position 4 with a trifluoromethyl (-CF₃) group and at position 5 with a 2-thenoyl (thiophene-2-carbonyl) moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, making such derivatives attractive in medicinal chemistry . Thiazoles, in general, are pharmacologically significant due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The combination of the electron-withdrawing -CF₃ group and the aromatic 2-thenoyl substituent positions this compound as a promising candidate for drug development.
Properties
Molecular Formula |
C9H4F3NOS2 |
|---|---|
Molecular Weight |
263.3 g/mol |
IUPAC Name |
thiophen-2-yl-[4-(trifluoromethyl)-1,3-thiazol-5-yl]methanone |
InChI |
InChI=1S/C9H4F3NOS2/c10-9(11,12)8-7(16-4-13-8)6(14)5-2-1-3-15-5/h1-4H |
InChI Key |
IABVSSPWPXDAEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=C(N=CS2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Thenoyl)-4-trifluoromethyl-1,3-thiazole typically involves the reaction of 2-thenoyl chloride with 4-trifluoromethyl-1,3-thiazole under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
5-(2-Thenoyl)-4-trifluoromethyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(2-Thenoyl)-4-trifluoromethyl-1,3-thiazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 5-(2-Thenoyl)-4-trifluoromethyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Trifluoromethyl Substitutions
Compound A: 4-Difluoromethyl-5-(2-thenoyl)-1,3-thiazole (C₁₁H₆ClF₂NOS)
- Key Difference : Replaces -CF₃ with -CHF₂ at position 4.
- Synthesis : Prepared via similar acyl chloride reactions but with difluoromethyl precursors .
Compound B : Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate
- Key Difference : Features an ethoxycarbonyl group at position 4 and -CF₃ at position 5.
- Structural Insight: The thiazole and phenyl rings are nearly coplanar (dihedral angle = 5.15°), whereas the -CF₃ and ethoxy groups disrupt planarity. This contrasts with 5-(2-thenoyl)-4-trifluoromethyl-1,3-thiazole, where the 2-thenoyl group may introduce greater steric hindrance .
Substituent Position and Bioactivity
Compound C : 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole
- Key Feature : -CF₃ is part of a pyrazole ring fused to the thiazole.
- Activity : Demonstrates antimicrobial properties, suggesting that -CF₃ enhances bioactivity in heterocyclic systems .
Compound D : 5-(4-Bromobenzoyl)-4-pentafluoroethyl-1,3-thiazole
- Key Difference : Uses a pentafluoroethyl (-C₂F₅) group instead of -CF₃.
- Impact : -C₂F₅ is bulkier and more lipophilic, which may improve membrane permeability but reduce solubility .
Data Tables
Table 1: Physicochemical Properties of Selected Thiazoles
*Estimated via computational models.
Table 2: Spectral Data Comparison
| Compound | IR (C=O stretch, cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| 5-(2-Thenoyl)-4-CF₃-1,3-thiazole | 1680–1700 | 7.8–8.2 (thiophene H), 4.5 (CF₃ coupling) |
| 4-CHF₂-5-(2-thenoyl)-1,3-thiazole | 1675 | 7.6–8.0 (thiophene H), 5.2 (CHF₂) |
Key Research Findings
- Electron-Withdrawing Effects : The -CF₃ group increases the electrophilicity of the thiazole ring, enhancing interactions with enzymatic nucleophiles .
- Metabolic Stability : -CF₃ reduces oxidative metabolism, as seen in analogues like Ethyl 2-phenyl-5-CF₃-1,3-thiazole-4-carboxylate , which showed prolonged half-life in vitro .
Biological Activity
5-(2-Thenoyl)-4-trifluoromethyl-1,3-thiazole is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitubercular, anticancer, and antiparasitic properties, supported by experimental data and case studies.
Chemical Structure and Properties
This compound belongs to the thiazole family, which is known for various biological activities. The structure features a trifluoromethyl group that enhances its lipophilicity and potential biological interactions.
Antitubercular Activity
Recent studies have highlighted the antitubercular efficacy of thiazole derivatives, including this compound. In a study evaluating several thiazole compounds against Mycobacterium tuberculosis (Mtb), it was found that modifications in the thiazole ring significantly influenced biological activity.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited promising MIC values against drug-resistant strains of Mtb, indicating its potential as a therapeutic agent.
- Cytotoxicity : The cytotoxicity was assessed using the MTT assay on HEK cells, showing low toxicity levels (<50% inhibition), which is favorable for further development as an antitubercular agent .
Anticancer Activity
The anticancer properties of this compound have also been investigated. Various derivatives have shown selective cytotoxic effects against cancer cell lines.
Experimental Results:
- Cell Lines Tested : The compound was tested against A-549 (lung cancer) and HCT-8 (colon cancer) cell lines.
- Inhibition Rates : Some derivatives exhibited inhibition rates of up to 48% against A-549 cells, while others showed moderate effects on HCT-8 cells .
Antiparasitic Activity
Thiazole derivatives are emerging as potential antiparasitic agents. In vitro studies have demonstrated that this compound has activity against Leishmania and Trypanosoma species.
Activity Data:
- IC50 Values :
Case Studies
- Antitubercular Study : A recent study synthesized a series of thiazole compounds and evaluated their activity against Mtb. Among these, this compound showed significant promise with low MIC values against resistant strains.
- Anticancer Research : Another study focused on the anticancer effects of various thiazoles, including this compound. It was noted that structural modifications could enhance selectivity towards specific cancer types.
Q & A
Q. How can researchers design experiments to elucidate the reaction mechanism of trifluoromethyl incorporation during synthesis?
- Methodology : Use isotopic labeling (e.g., ¹⁹F NMR with CF₃-containing precursors) to track trifluoromethyl group transfer. Probe intermediates via in situ FTIR or LC-MS. For example, in related syntheses, trifluoromethylation occurs via nucleophilic displacement of halides by CF₃− sources (e.g., Ruppert-Prakash reagent) under anhydrous conditions . Compare kinetic profiles under varying temperatures and catalysts (e.g., CuI vs. Pd(OAc)₂) to identify rate-determining steps.
3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略02:06
Q. What computational approaches are suitable for predicting the physicochemical properties of this compound?
- Methodology : Apply QSPR models using descriptors like logP, polar surface area, and H-bonding capacity. Software such as Schrödinger’s QikProp can estimate solubility, permeability, and metabolic stability. For electronic properties (e.g., HOMO-LUMO gaps), perform DFT calculations (e.g., B3LYP/6-31G*) to correlate with spectroscopic or reactivity data .
Methodological Notes
- Crystallography : Use SHELXL for structure refinement, especially for high-resolution data or twinned crystals .
- Contradiction Analysis : Apply iterative qualitative frameworks (e.g., triangulation of XRD, NMR, and computational data) to resolve conflicting results .
- Safety : Handle trifluoromethyl reagents (e.g., SOCl₂ in ) in fume hoods with appropriate PPE due to toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
